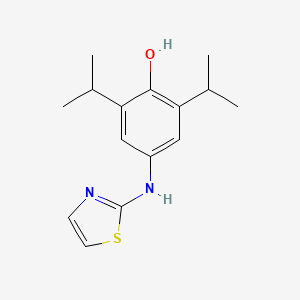![molecular formula C19H23N3O3 B5539564 N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical compound belongs to a class of organic compounds known for their complex structure and significant biological activity. Although specific studies on this compound are limited, related research indicates its relevance in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" typically involves multi-step organic reactions, starting from basic organic or heterocyclic substrates. These processes may involve cyclocondensation, amidation, or substitution reactions under specific conditions to ensure the correct attachment of functional groups and the formation of the target compound structure.
Molecular Structure Analysis
The molecular structure of compounds similar to "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide insights into the arrangement of atoms, the planarity of the molecule, and the presence of specific functional groups, contributing to the understanding of its chemical behavior and interaction mechanisms.
Chemical Reactions and Properties
Chemical reactions involving compounds like "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" may include nucleophilic substitution, oxidation, reduction, and hydrolysis. These reactions can modify the compound's structure, affecting its physical and chemical properties, such as solubility, stability, and reactivity.
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Techniques like X-ray crystallography can reveal the molecular geometry, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide data on thermal stability and phase transitions.
Chemical Properties Analysis
The chemical properties of "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" relate to its reactivity with other chemical species. This includes acid-base reactions, compatibility with solvents, and reactions under different pH conditions. Understanding these properties is essential for predicting its behavior in biological systems or industrial processes.
For references and further reading, consult the following sources:
科学的研究の応用
Synthesis and Antimicrobial Evaluation
Research has led to the synthesis of new derivatives incorporating the base structure of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, aiming to evaluate their antimicrobial efficacy. Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to determine their antimicrobial activity, establishing potential structure-activity relationships (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Anti-inflammatory and Molecular Docking Studies
Nikalje, Hirani, and Nawle (2015) expanded on this chemical backbone to synthesize novel thiazolidin derivatives, evaluated for anti-inflammatory activity through both in vitro and in vivo models. Their study also included molecular docking to understand the binding affinity towards human serum albumin, shedding light on potential therapeutic applications (A. P. Nikalje, N. Hirani, R. Nawle, 2015).
Anticancer Activity Exploration
Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) focused on the synthesis of 5-methyl-4-phenyl thiazole derivatives to explore their anticancer potential. They conducted structural elucidation and investigated the antitumor activities of these compounds against specific human cell lines, finding promising selectivity and efficacy in certain derivatives (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).
G-Quadruplex Stabilization and Cytotoxic Activity
Blankson, Rzuczek, Bishop, Pilch, Liu, LaVoie, and Rice (2013) explored the synthesis of dimethylamino-substituted pyridyl polyoxazoles, investigating their role in stabilizing G-quadruplex DNA and evaluating their cytotoxic activity. This research underscores the compound's potential in cancer therapy by targeting specific DNA structures (Gifty A Blankson, Suzanne G. Rzuczek, C. Bishop, D. S. Pilch, Angela A. Liu, Leroy F. Liu, E. LaVoie, J. E. Rice, 2013).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action of “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide” is not available in the current literature .
Safety and Hazards
特性
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-17(14(2)25-20-13)11-21(3)19(24)12-22-10-16(9-18(22)23)15-7-5-4-6-8-15/h4-8,16H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYIMPNTWGTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)C(=O)CN2CC(CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)
![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)
![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)
![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)
![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

